molecular formula C15H17FN2O4S2 B2765879 3-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 1798671-89-2

3-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione

Cat. No.: B2765879
CAS No.: 1798671-89-2
M. Wt: 372.43
InChI Key: ICURFZJUDYGHKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione is a thiazolidine-2,4-dione (TZD) derivative characterized by a sulfonylpiperidinyl substituent at the N3 position of the TZD core. This compound is part of a broader class of TZDs, which are known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antidiabetic properties.

Properties

IUPAC Name

3-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O4S2/c1-10-8-11(16)2-3-13(10)24(21,22)17-6-4-12(5-7-17)18-14(19)9-23-15(18)20/h2-3,8,12H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICURFZJUDYGHKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(CC2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione (commonly referred to as TZD derivative) is a compound that has garnered attention for its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a thiazolidine core, which is known for its significant biological activity. The molecular formula is C15H17FN2O4S2C_{15}H_{17}FN_{2}O_{4}S_{2} with a molecular weight of 372.4 g/mol .

1. Antidiabetic Activity

Thiazolidine derivatives, including TZD, are primarily recognized for their antidiabetic properties. They act as agonists of the peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism and insulin sensitivity. Research indicates that TZD derivatives can enhance insulin sensitivity and lower blood glucose levels in diabetic models .

Table 1: Summary of Antidiabetic Activity

CompoundMechanism of ActionEffect on Blood Glucose
TZD DerivativePPAR-γ AgonistReduces levels significantly in diabetic rats
RosiglitazonePPAR-γ AgonistEffective in lowering HbA1c levels
PioglitazonePPAR-γ AgonistImproves insulin sensitivity

2. Antitumor Activity

Recent studies have explored the anticancer potential of thiazolidinones. For instance, derivatives have demonstrated cytotoxic effects against various cancer cell lines, including glioblastoma. The mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways such as PI3K/Akt and MAPK .

Case Study: Glioblastoma Cell Lines

Da Silva et al. reported that certain thiazolidinone derivatives exhibited potent antitumor activity against glioblastoma multiforme cells, leading to a decrease in cell viability by up to 70% compared to control groups .

3. Antioxidant Properties

The antioxidant potential of TZD derivatives is attributed to their ability to scavenge reactive oxygen species (ROS). This property is particularly beneficial in preventing oxidative stress-related diseases. Various in vitro assays have shown that these compounds can significantly reduce oxidative damage in cellular models .

Table 2: Antioxidant Activity Assessment

CompoundAssay Type% Inhibition
TZD Derivative ADPPH Scavenging85%
TZD Derivative BABTS Assay90%
Control (Ascorbic Acid)DPPH Scavenging95%

The biological activities of this compound can be attributed to several mechanisms:

  • PPAR Activation : Enhances insulin sensitivity and lipid metabolism.
  • Apoptosis Induction : Triggers programmed cell death in cancer cells.
  • ROS Scavenging : Reduces oxidative stress by neutralizing free radicals.

Scientific Research Applications

The compound features a thiazolidine ring, which is known for its biological activity, particularly in antidiabetic and anticancer applications. The presence of a sulfonyl group and a piperidine moiety enhances its pharmacological profile.

Anticancer Activity

Research has indicated that compounds with thiazolidine structures can exhibit significant anticancer properties. The unique structural features of 3-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione may allow it to interact with cellular targets involved in cancer proliferation.

Case Study: In Vitro Cytotoxicity

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent. The mechanism of action appears to involve the induction of apoptosis in malignant cells, as evidenced by increased levels of pro-apoptotic markers.

Antimicrobial Properties

The sulfonamide component of the compound suggests potential applications in treating bacterial infections. Preliminary studies have shown that derivatives of thiazolidine compounds can exhibit antibacterial activity against multidrug-resistant strains.

Case Study: Antibacterial Efficacy

In a comparative evaluation, This compound demonstrated significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics.

Neuroprotective Effects

Given its structural characteristics, there is potential for this compound to exhibit neuroprotective effects. Compounds with similar frameworks have been shown to interact with neurotrophic factors and may help in the treatment of neurodegenerative diseases.

Case Study: Neuroprotective Potential

Research involving animal models has suggested that administration of this compound can lead to improved cognitive function and reduced neuronal death in models of neurodegeneration. Further studies are needed to elucidate the specific mechanisms involved.

Activity TypeObserved EffectsReference
AnticancerReduced cell viability >10 µM
AntimicrobialSignificant activity against MRSA
NeuroprotectiveImproved cognitive function in models

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group (–SO₂–) and the piperidine nitrogen are primary sites for nucleophilic substitution.

Reaction Type Reagents/Conditions Products Biological Relevance References
Sulfonamide Substitution Alkyl halides (e.g., CH₃I) in DMF, NaHN-Alkylated sulfonamides (e.g., –SO₂–N–CH₃)Enhanced lipophilicity for CNS penetration
Piperidine Substitution Aryl boronic acids, Pd catalysisCross-coupled aryl derivatives at the piperidine nitrogenModulation of receptor binding affinity

Key Findings :

  • Substitution at the sulfonamide nitrogen improves metabolic stability in analogs.

  • Piperidine cross-coupling enhances cytotoxicity in cancer cell lines (e.g., IC₅₀ = 0.24 µM in HepG2) .

Oxidation and Reduction Reactions

The thiazolidine-2,4-dione ring and sulfonyl group undergo redox transformations.

Reaction Type Reagents/Conditions Products Applications References
Thiazolidine Oxidation KMnO₄ in acidic mediumSulfonic acid derivatives (e.g., –SO₃H)Prodrug activation in acidic environments
Sulfonyl Reduction LiAlH₄ in anhydrous etherSulfonamides reduced to thioethers (–S–)Synthesis of bioisosteres for SAR studies

Key Findings :

  • Oxidation of the thiazolidine ring generates electrophilic intermediates for covalent inhibitor design.

  • Reduced sulfonamide derivatives show improved antioxidant activity (IC₅₀ = 9.18 µg/mL) .

Cycloaddition and Condensation Reactions

The thiazolidine-2,4-dione ring participates in cycloadditions and Knoevenagel condensations.

Reaction Type Reagents/Conditions Products Pharmacological Impact References
Knoevenagel Condensation Aldehydes, piperidine catalystα,β-Unsaturated ketones conjugated to the dione ringPPAR-γ agonist activity (IC₅₀ = 0.021 µM)
1,3-Dipolar Cycloaddition Nitrile oxides, Cu catalysisIsoxazolidine-fused thiazolidine hybridsAntimicrobial activity (MIC = 2–8 µg/mL)

Key Findings :

  • Knoevenagel adducts exhibit potent tyrosine kinase inhibition (c-Met IC₅₀ = 0.021 µM) .

  • Cycloaddition products demonstrate broad-spectrum antimicrobial activity .

Enzymatic and Biological Interactions

The compound interacts with biological targets via its electrophilic and hydrogen-bonding motifs.

Target Interaction Mechanism Biological Outcome References
DNA Gyrase Hydrogen bonding with ATP-binding pocketAntimicrobial activity (dock score = −4.73)
PPAR-γ Receptor Covalent binding via thiazolidine-2,4-dioneAntidiabetic effects (EC₅₀ = 1.2 µM)
CDK2 Kinase π-Stacking with piperidine-sulfonyl moietyAntiproliferative activity (IC₅₀ = 56.97 µM)

Key Findings :

  • Molecular docking confirms strong binding to DNA gyrase, a target for antibacterial agents .

  • PPAR-γ activation correlates with improved glucose uptake in diabetic models .

Comparative Reactivity of Structural Analogs

Analog studies highlight the impact of substituents on reaction outcomes:

Analog Structure Key Reaction Yield Bioactivity References
3-(1-((4-Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dioneN-Alkylation78%Anti-inflammatory (COX-2 IC₅₀ = 0.45 µM)
3-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)imidazolidine-2,4-dioneKnoevenagel Condensation82%Anticancer (A549 IC₅₀ = 0.041 µM)

Industrial and Synthetic Considerations

  • Scale-Up Challenges : Low solubility of the sulfonamide intermediate necessitates polar aprotic solvents (e.g., DMF).

  • Purification : Column chromatography (silica gel, 60–120 mesh) achieves >95% purity for pharmacological testing .

Comparison with Similar Compounds

Compound 4a (5-(furan-2-ylmethylene)-3-(piperidin-1-ylmethyl)thiazolidine-2,4-dione)

  • Structure : Features a piperidinylmethyl group at N3 and a furan-based arylidene at C5.
  • Activity : Exhibited COX-2 inhibition (IC₅₀ = 1.8 µM) in docking studies, comparable to Diclofenac .
  • Key Difference : The target compound replaces the furan and piperidinylmethyl group with a sulfonylpiperidinyl moiety, likely improving solubility and enzyme-binding specificity due to the sulfonyl group’s polar nature.

YPC Series (e.g., YPC-21440)

  • Structure : Contains an imidazo[1,2-b]pyridazine-linked piperazine substituent.
  • Activity : Demonstrated pan-Pim kinase inhibition (IC₅₀ < 100 nM) for cancer therapy .
  • Key Difference : The target compound’s sulfonylpiperidine group may reduce off-target effects compared to the YPC series’ bulky heterocyclic systems.

Sulfonyl-Containing Derivatives

N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoyl-amino)benzenesulfonamide (6d)

  • Structure : Includes a sulfamoylbenzenesulfonamide group.
  • Properties : Melting point 230°C, synthesized via nucleophilic substitution (yield: 65%) .
  • Key Difference : The target compound’s 4-fluoro-2-methylphenyl sulfonyl group provides steric hindrance and fluorine-mediated metabolic resistance, which may enhance pharmacokinetics.

Step 7 Derivatives (8a-f)

  • Structure : Features sulfonyl chloride-derived substituents.
  • Synthesis : Uses NaH as a base in DMF, similar to sulfonylation steps in the target compound’s synthesis .

Substituted Arylidene-TZDs

5-(3-Methoxybenzylidene)thiazolidine-2,4-dione (1d)

  • Activity : Showed 84.2% lipid peroxidation inhibition (vs. Trolox: 62.3%) .
  • Key Difference : The target compound lacks an arylidene group but incorporates a sulfonylpiperidine, shifting its mechanism from antioxidant to enzyme-targeted inhibition.

SD Series (SD-1, SD-3, SD-9)

  • Activity : PPAR-γ agonists with antidiabetic effects (glucose reduction >40% in mice) .
  • Key Difference : The target compound’s sulfonyl group may reduce PPAR-γ affinity, avoiding cardiovascular toxicity associated with Rosiglitazone .

Physical Properties

  • Melting Point : Expected >150°C (analogous to sulfonamide-TZDs ).
  • Solubility: Enhanced by the sulfonyl group vs. non-sulfonylated TZDs (e.g., 1m: 46% inhibition at lower solubility) .

Q & A

(Basic) What are the critical parameters for synthesizing 3-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione with high yield and purity?

Answer:
Key parameters include:

  • Stepwise synthesis : Begin with piperidine sulfonylation using 4-fluoro-2-methylbenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C), followed by thiazolidine-2,4-dione coupling via nucleophilic substitution .
  • Temperature control : Maintain sub-ambient temperatures during sulfonylation to minimize side reactions .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) for thiazolidine ring formation to enhance reaction efficiency .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the product with >95% purity .

(Advanced) How can contradictory spectroscopic data (e.g., NMR vs. MS) be resolved when confirming the structure of this compound?

Answer:

  • Cross-validation : Combine 1H^{1}\text{H}/13C^{13}\text{C} NMR (to confirm proton environments and substituent positions) with high-resolution mass spectrometry (HRMS) for exact mass verification .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or regiochemistry by obtaining single-crystal diffraction data, as demonstrated for structurally related thiazolidinones .
  • Dynamic NMR experiments : Use variable-temperature NMR to detect conformational changes or dynamic processes affecting spectral assignments .

(Basic) What spectroscopic methods are recommended for characterizing the thiazolidine-2,4-dione core in this compound?

Answer:

  • IR spectroscopy : Identify the carbonyl stretch (C=O) of the thiazolidine-2,4-dione ring at ~1750–1780 cm1^{-1} .
  • 1H^{1}\text{H} NMR : Look for the characteristic singlet of the thiazolidine-2,4-dione methylene protons (δ ~4.5–5.0 ppm) and deshielded aromatic protons from the sulfonylphenyl group (δ ~7.2–7.8 ppm) .
  • HPLC-MS : Confirm molecular weight and detect impurities using reverse-phase C18 columns with ESI+ ionization .

(Advanced) What experimental strategies are effective in optimizing the regioselectivity of sulfonylation at the piperidine nitrogen?

Answer:

  • Protecting group strategy : Temporarily protect competing reactive sites (e.g., hydroxyl or amine groups) using tert-butoxycarbonyl (Boc) or benzyl groups to direct sulfonylation to the piperidine nitrogen .
  • Kinetic vs. thermodynamic control : Adjust reaction temperature and solvent polarity to favor the desired regioisomer. For example, low temperatures in THF may favor kinetic products .
  • Catalytic additives : Use DMAP (4-dimethylaminopyridine) to enhance sulfonyl chloride activation and selectivity .

(Basic) How should researchers assess the stability of this compound under different pH and temperature conditions?

Answer:

  • Accelerated stability studies : Incubate the compound in buffers (pH 1–13) at 25–60°C for 24–72 hours. Monitor degradation via HPLC and quantify remaining intact compound .
  • Thermal analysis : Perform differential scanning calorimetry (DSC) to determine melting points and thermal decomposition profiles .
  • Light sensitivity : Expose to UV-Vis light (300–800 nm) and assess photodegradation using LC-MS to identify breakdown products .

(Advanced) How to address discrepancies in biological activity data across different cell lines for this compound?

Answer:

  • Meta-analysis : Compare cytotoxicity/proliferation assays (e.g., MTT, ATP-lite) across multiple cell lines (e.g., HEK293, HeLa, MCF-7) under standardized conditions (e.g., 48-hour exposure, 10 µM dose) .
  • Target engagement studies : Use surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity to putative targets (e.g., PPARγ for thiazolidinediones) .
  • Transcriptomic profiling : Perform RNA-seq to identify cell line-specific signaling pathways affected by the compound .

(Basic) What chromatographic techniques are suitable for analyzing reaction intermediates during the synthesis?

Answer:

  • Thin-layer chromatography (TLC) : Use silica gel plates with UV visualization (254 nm) to monitor reaction progress (e.g., ethyl acetate/hexane 3:7) .
  • HPLC-DAD : Employ C18 columns (5 µm, 4.6 × 150 mm) with gradient elution (water/acetonitrile + 0.1% TFA) to quantify intermediates and detect byproducts .
  • Preparative HPLC : Isolate milligram-scale intermediates for structural confirmation .

(Advanced) What computational modeling approaches can predict the interaction between this compound and its biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets (e.g., PPARγ or kinases). Validate with free energy calculations (MM-GBSA) .
  • Molecular dynamics (MD) simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational changes .
  • QSAR models : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .

(Basic) What are the recommended storage conditions to maintain the compound's stability?

Answer:

  • Short-term storage : Keep at –20°C in airtight, light-resistant vials with desiccant (silica gel) .
  • Long-term storage : Store under nitrogen atmosphere at –80°C in amber glass containers .
  • Solution stability : Prepare fresh DMSO stock solutions (<10 mM) and avoid freeze-thaw cycles .

(Advanced) How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

Answer:

  • Systematic substitution : Synthesize derivatives with modifications at the sulfonylphenyl (e.g., Cl, OMe substituents) or thiazolidine-2,4-dione (e.g., alkylation at N3) positions .
  • In vitro bioassays : Test derivatives in parallel for target-specific activity (e.g., enzyme inhibition) and off-target effects (e.g., cytochrome P450 inhibition) .
  • Statistical design of experiments (DoE) : Apply factorial designs to optimize substituent combinations and reaction conditions for maximal potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.